1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine
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Overview
Description
1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 1-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine typically involves the reaction of cyclopropyl hydrazine with 5-fluoro-1,3-diketones under acidic or basic conditions. The reaction proceeds through cyclization to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives and fluorinated diketones .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as cyclization, fluorination, and purification to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under various conditions to achieve substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
- 1-Cyclopropyl-5-chloro-1H-pyrazol-4-amine
- 1-Cyclopropyl-5-bromo-1H-pyrazol-4-amine
- 1-Cyclopropyl-5-iodo-1H-pyrazol-4-amine
Uniqueness: 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its halogenated analogs .
Properties
Molecular Formula |
C6H8FN3 |
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Molecular Weight |
141.15 g/mol |
IUPAC Name |
1-cyclopropyl-5-fluoropyrazol-4-amine |
InChI |
InChI=1S/C6H8FN3/c7-6-5(8)3-9-10(6)4-1-2-4/h3-4H,1-2,8H2 |
InChI Key |
FNOTXPCVSJZLJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=C(C=N2)N)F |
Origin of Product |
United States |
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